Product packaging for Dextromethorphan hydrobromide monohydrate(Cat. No.:CAS No. 6700-34-1)

Dextromethorphan hydrobromide monohydrate

Cat. No.: B000186
CAS No.: 6700-34-1
M. Wt: 370.3 g/mol
InChI Key: STTADZBLEUMJRG-IKNOHUQMSA-N
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Description

Dextromethorphan hydrobromide monohydrate is a high-purity chemical compound provided for non-clinical research applications. As the salt form of the widely recognized antitussive agent, this compound is of significant interest in pharmacological and neurobiological research due to its complex multi-mechanistic profile. Key Research Applications & Value: • Neurological Research: A primary research tool for investigating the N-methyl-D-aspartate (NMDA) receptor complex, where it acts as a non-competitive antagonist. This property makes it valuable for studying excitotoxicity, neuronal signaling, and mechanisms of neuroprotection . • Psychopharmacology Studies: Used in preclinical studies to explore its actions on other central nervous system targets, including its function as a sigma-1 receptor agonist and a serotonin and norepinephrine reuptake inhibitor . These diverse mechanisms are relevant to research in affective disorders and other neurological conditions. • Metabolic and Pharmacogenetic Investigations: This compound is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, making it a useful probe substance for studying pharmacogenetics, enzyme activity, and drug-drug interactions in experimental models . Chemical & Handling Information: • Chemical Formula: C18H28BrNO2 • Average Molecular Weight: 370.33 g/mol • CAS Number: 6700-34-1 Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use. Please handle all chemical reagents with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28BrNO2 B000186 Dextromethorphan hydrobromide monohydrate CAS No. 6700-34-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTADZBLEUMJRG-IKNOHUQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-71-3 (Parent)
Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID8045569
Record name Dextromethorphan hydrobromide monohydrate
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Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6700-34-1
Record name Dextromethorphan hydrobromide monohydrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromethorphan hydrobromide monohydrate
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Record name (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate
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Record name DEXTROMETHORPHAN HYDROBROMIDE
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Advanced Pharmacological Research of Dextromethorphan Hydrobromide Monohydrate

Elucidation of Molecular Mechanisms of Action

Dextromethorphan (B48470) (DM), the active pharmaceutical ingredient of dextromethorphan hydrobromide monohydrate, exhibits a multifaceted pharmacological profile. Its central nervous system (CNS) activity is attributed to its engagement with multiple receptor systems, notably the NMDA and sigma-1 receptors, and to a lesser extent, its role as a nonselective serotonin (B10506) reuptake inhibitor and antagonist of α3/β4 nicotinic acetylcholine (B1216132) receptors wikipedia.orgnih.govtouro.edudrugbank.comnih.gov.

NMDA Receptor Antagonism and Dissociative Effects

Dextromethorphan acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial mechanism underlying some of its central effects, including dissociative states observed at higher doses wikipedia.orgnih.govdrugbank.comresearchgate.netpatsnap.comwikidoc.orgebi.ac.uktaylorandfrancis.comctdbase.org. NMDA receptors are integral to various brain functions, including pain perception, mood regulation, learning, and memory patsnap.com.

Uncompetitive and Low-Affinity Binding

Dextromethorphan is characterized as an uncompetitive and low-affinity NMDA receptor antagonist nih.govdrugbank.comresearchgate.nettaylorandfrancis.comotsuka-us.comeuropa.eu. This mode of antagonism means that dextromethorphan binds to a site within the NMDA receptor's ion channel only when the channel is already open, effectively blocking ion flow. Its "low-affinity" nature implies that it binds and unbinds relatively quickly from the receptor channel, differentiating its pharmacological profile from high-affinity, slow-unblocking NMDA antagonists such as phencyclidine and ketamine taylorandfrancis.com. This rapid unbinding may contribute to a more favorable tolerability profile compared to higher-affinity antagonists taylorandfrancis.com.

Role of Dextrorphan (B195859) Metabolite in NMDA Receptor Activity

Dextromethorphan functions as a prodrug, undergoing rapid and extensive O-demethylation primarily by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver to form its major active metabolite, dextrorphan (DXO) wikipedia.orgtouro.edunih.govresearchgate.nettaylorandfrancis.commims.comwikipedia.org. Dextrorphan is a more potent noncompetitive NMDA receptor antagonist than dextromethorphan itself and is considered the primary mediator of most of dextromethorphan's dissociative effects wikipedia.orgtouro.edutaylorandfrancis.com.

While dextrorphan is a significant contributor to NMDA receptor activity, some research suggests that the concentrations of dextrorphan formed after the administration of dextromethorphan might be too low to be solely responsible for all observed pharmacological effects, indicating that the parent compound, dextromethorphan, also possesses inherent pharmacological activity independent of its metabolism to dextrorphan nih.gov.

The binding affinities of dextrorphan at key receptors include its interaction with the NMDA receptor and the sigma-1 receptor. Detailed binding data for dextrorphan are presented in the following table:

Receptor SiteKi (nM) Range [Species]
NMDA (MK-801)486–906 [Rat] wikipedia.org
Sigma-1 (σ1)118–481 [Rat] wikipedia.org
Sigma-2 (σ2)11,325–15,582 [Rat] wikipedia.org
μ-Opioid receptor>420–1,000 [Rat, Human] wikipedia.org

Table 1: Binding Affinities of Dextrorphan at Various Receptors

Sigma-1 Receptor Agonism

Beyond its NMDA receptor antagonism, dextromethorphan is a recognized agonist at the sigma-1 receptor (σ-1R) wikipedia.orgnih.govtouro.edudrugbank.comnih.govresearchgate.netpatsnap.comebi.ac.ukotsuka-us.comeuropa.eumims.compharmaffiliates.compatsnap.commdpi.comdrugs.comtandfonline.com. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, plays a crucial role in modulating intracellular calcium signaling and maintaining cellular homeostasis mdpi.comwikipedia.org. Dextromethorphan binds to the sigma-1 receptor with a binding affinity (Ki) ranging between 142 and 652 nM mdpi.com.

Contribution to Neuroprotection and Mood Regulation

Activation of the sigma-1 receptor by agonists like dextromethorphan is implicated in a range of beneficial effects, including neuroprotection and modulation of mood patsnap.compatsnap.commdpi.com. Sigma-1 receptor activation elicits potent neuroprotective effects by regulating calcium homeostasis, promoting mitochondrial functions, decreasing endoplasmic reticulum (ER) stress, and reducing inflammatory responses mdpi.com. Preclinical evidence strongly supports dextromethorphan's neuroprotective properties in various CNS injury models, with these actions functionally related to its sigma-1 receptor agonism researchgate.netmdpi.com.

Furthermore, sigma-1 receptors are vital in mood regulation, and their activation can modulate neurotransmitter availability and release, including monoamines and glutamate (B1630785) tandfonline.com. Dextromethorphan's sigma-1 receptor agonism is believed to contribute to its potential antidepressant-like effects observed in preclinical studies mdpi.comtandfonline.com.

DS 8587 as a Potent and Selective Sigma-1 Receptor Agonist

While Dextromethorphan is known as a sigma-1 receptor agonist, specific details on DS 8587 as a potent and selective sigma-1 receptor agonist, particularly in direct comparison or as a representative example within the context of Dextromethorphan's pharmacology, were not explicitly detailed in the provided research findings. DS-8587 (PubChem CID: 56640741) is a distinct chemical entity with the molecular formula C21H22F3N3O3 uni.lucenmed.com.

Serotonin and Norepinephrine (B1679862) Reuptake Inhibition (SNRI Properties)

Dextromethorphan exhibits properties consistent with a serotonin and norepinephrine reuptake inhibitor. Its pharmacology involves interactions with both serotonin transporters (SERT) and noradrenaline (NA) transporters touro.edu. Studies on drug combinations including Dextromethorphan hydrobromide and quinidine (B1679956) sulfate (B86663) indicate that this combination likely inhibits the reuptake of both serotonin and norepinephrine touro.edutouro.edu. Dextromethorphan itself has been characterized as a nonselective serotonin reuptake inhibitor researchgate.net, demonstrating the ability to inhibit the reuptake of serotonin researchgate.net. Further research, including studies with deuterated Dextromethorphan (deDM), confirms its role as an inhibitor of both 5-HT and NA transporters frontiersin.org.

Affinity for Serotonin Transporter (SERT)

Research has precisely quantified Dextromethorphan's affinity for the serotonin transporter. An in vitro functional study demonstrated that Dextromethorphan potently inhibited serotonin reuptake into rat brain synaptosomes, exhibiting a K_i value of 23 nM touro.edu. In vitro studies using human SERT-transfected human HEK293 cells have also confirmed Dextromethorphan's capacity to inhibit SERT researchgate.net. Competitive binding assays further support this, with Dextromethorphan showing an excellent affinity for SERT, quantified at a K_i of 0.0084 μM frontiersin.org. Its primary metabolite, dextrorphan (DX), also exhibits a notable affinity for SERT, with a K_i of 0.14 μM, though this affinity is lower than that of the parent compound frontiersin.org. Other substances, such as methadone, pethidine, and tramadol, also inhibit SERT in vitro medsafe.govt.nz.

Table 1: Affinity (K_i) of Dextromethorphan and Dextrorphan for Serotonin Transporter (SERT)

CompoundTargetK_i (μM)
DextromethorphanSERT0.0084
DextrorphanSERT0.14

Alpha-3 Beta-4 Nicotinic Acetylcholine Receptor Antagonism

Dextromethorphan demonstrates antagonistic activity at alpha-3 beta-4 (α3β4) nicotinic acetylcholine receptors (nAChR). Its pharmacology includes direct interactions with these receptors touro.edutouro.edu. In studies utilizing oocytes expressing various neuronal nAChR subtypes (α3β4, α4β2, and α7), both Dextromethorphan and its metabolite, dextrorphan, were found to block nicotine-induced activation, showing a minor degree of selectivity nih.gov. Dextromethorphan, in particular, behaves as a noncompetitive nicotinic receptor antagonist with a preferential activity towards α3β4(*) neuronal nAChR subtypes nih.gov. This antagonism of nicotinic acetylcholine receptors, especially those composed of α3β4 subunits, is a recognized mechanism of action for Dextromethorphan touro.edutouro.eduresearchgate.net. Quantitative analysis of receptor affinity indicates that Dextromethorphan has a K_i of 14.70 μM for the nAch α3β4 receptor, while dextrorphan's affinity is slightly higher at 9.98 μM frontiersin.org.

Table 2: Affinity (K_i) of Dextromethorphan and Dextrorphan for Alpha-3 Beta-4 Nicotinic Acetylcholine Receptor (nAch α3β4)

CompoundTargetK_i (μM)
DextromethorphannAch α3β414.70
DextrorphannAch α3β49.98

Modulation of Glutamate Neurotransmission

A key pharmacological action of Dextromethorphan is its modulation of glutamate neurotransmission, primarily through its role as a nonselective, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist researchgate.netmdpi.comoup.comresearchgate.netnih.govnih.govneurology.org. The mechanism by which Dextromethorphan reduces glutamatergic signaling is considered a contributing factor to its efficacy in conditions such as Pseudobulbar Affect, where an increase in excitatory glutamate pathway activity is implicated europa.eu. The neuroprotective properties of Dextromethorphan have been linked to its inhibitory effects on glutamate-induced neurotoxicity, mediated by its NMDA receptor antagonism researchgate.net. In the human motor cortex, Dextromethorphan can suppress excitatory drive, a finding that may be relevant for its potential therapeutic utility in excitotoxicity-related neurological diseases neurology.org. This effect is largely attributed to noncompetitive NMDA receptor blockade neurology.org. As a low-affinity uncompetitive NMDA receptor antagonist researchgate.net, Dextromethorphan exhibits an affinity for the NMDA receptor with a K_i of 1.59 μM. Its metabolite, dextrorphan, demonstrates a higher affinity for NMDA receptors, with a K_i of 0.22 μM frontiersin.org.

Table 3: Affinity (K_i) of Dextromethorphan and Dextrorphan for NMDA Receptor

CompoundTargetK_i (μM)
DextromethorphanNMDA Receptor1.59
DextrorphanNMDA Receptor0.22

Pharmacodynamics in Advanced Research Models

In Vitro Functional Assays and Receptor Interactions

In vitro functional assays and receptor interaction studies have extensively characterized the pharmacodynamic profile of Dextromethorphan. These studies have revealed a wide range of interactions with various brain receptors and transporters touro.edutouro.edu. Dextromethorphan was shown to potently inhibit serotonin reuptake into rat brain synaptosomes, with a K_i of 23 nM touro.edu. In vitro binding assays confirmed Dextromethorphan's competitive binding at sigma-1, SERT, α2-adrenergic, and 5-HT1B/D receptors, with a particularly high affinity for the sigma-1 receptor. Notably, neither Dextromethorphan nor its metabolite dextrorphan exhibited affinity for the sigma-2 receptor europa.eu. Furthermore, in experiments using oocytes expressing different neuronal nicotinic acetylcholine receptor (nAChR) subtypes, both Dextromethorphan and dextrorphan were observed to block nicotine-induced activation of α3β4, α4β2, and α7 subtypes nih.gov. Quantitative radioligand binding data from competitive assays provide specific K_i values for Dextromethorphan at multiple targets: SERT (0.0084 μM), NMDA receptor (1.59 μM), sigma-1 receptor (1.67 μM), nAch α3β4 receptor (14.70 μM), and NET (20.51 μM) frontiersin.org. Dextrorphan also showed distinct affinities: NMDA receptor (0.22 μM), SERT (0.14 μM), sigma-1 receptor (2.85 μM), NET (5.67 μM), and nAch α3β4 receptor (9.98 μM) frontiersin.org.

Table 4: In Vitro Radioligand Binding Data for Dextromethorphan (DM) and Dextrorphan (DX)

CompoundTargetK_i (μM)
DMSERT0.0084
DMNMDA Receptor1.59
DMSigma-1 Receptor1.67
DMnAch α3β414.70
DMNET20.51
DXNMDA Receptor0.22
DXSERT0.14
DXSigma-1 Receptor2.85
DXNET5.67
DXnAch α3β49.98

In Vivo Studies on Pharmacodynamic Responses

In vivo studies are crucial for understanding the pharmacodynamic responses of this compound within living systems. Often, Dextromethorphan is co-administered with quinidine in these studies to mitigate its rapid metabolism, thereby allowing for a clearer assessment of its inherent pharmacological properties touro.edutouro.edu. In mouse models, Dextromethorphan was shown to block nicotine-induced antinociception in both tail-flick and hot-plate tests nih.gov. However, it was observed that the in vivo antagonistic potency of Dextromethorphan and dextrorphan in these pain assays did not directly correlate with their in vitro blockade potency at expressed nAChR subtypes, suggesting the involvement of other mechanisms in vivo nih.gov. Studies in healthy human volunteers using transcranial magnetic stimulation (TMS) provided insights into Dextromethorphan's effects on cortical excitability. A single oral dose of Dextromethorphan was found to increase intracortical inhibition, decrease intracortical facilitation, and slightly prolong the cortical silent period. These findings suggest that Dextromethorphan suppresses excitatory drive within the human motor cortex, an effect primarily attributed to its noncompetitive NMDA receptor blockade and potentially relevant for excitotoxicity-related neurological diseases neurology.org. In a reserpine-induced hypothermia model in rats, both deuterated Dextromethorphan (deDM) and Dextromethorphan demonstrated activity as 5-HT and NA transporter inhibitors, influencing neurotransmitter levels frontiersin.org. Primate studies in monkeys revealed that Dextromethorphan attenuated MDMA-induced serotonergic deficiency, which was associated with a reduction in the density of cerebral SERT. This protective effect persisted for up to 66 months, with significant neuroprotective effects observed specifically in the thalamus and amygdala nih.gov.

Pharmacokinetic Research

This compound, with its active moiety dextromethorphan, exhibits distinct pharmacokinetic properties that govern its absorption, distribution, and metabolism within the body. Understanding these parameters is crucial for comprehending its systemic action.

Absorption and Distribution

Dextromethorphan is characterized by its rapid uptake and widespread distribution, including significant penetration into brain tissue.

Dextromethorphan is rapidly and well absorbed from the gastrointestinal (GI) tract following oral administration fishersci.canih.govmims.comwikipedia.orgtajando.com. However, it undergoes extensive and rapid first-pass metabolism in the liver nih.govwikipedia.orgtajando.com. This significant first-pass effect results in low oral bioavailability for extensive metabolizers, reported to be as low as 1-2% in some cases, although other studies indicate values of 3.8%, 7%, or 18%. In contrast, individuals classified as poor metabolizers can exhibit a substantially higher oral bioavailability, reaching up to 80%.

Pharmacokinetic studies involving a 30 mg oral dose of dextromethorphan have shown that the peak plasma concentration (Cmax) reaches approximately 2.9 ng/mL, with the time to peak plasma concentration (Tmax) occurring at about 2.86 hours. Other research indicates that peak serum levels generally occur around 2 to 2.5 hours post-oral administration tajando.com. The onset of its antitussive effect is typically rapid, manifesting within 15 to 30 minutes after oral ingestion mims.comwikipedia.org.

Table 1: Key Gastrointestinal Absorption Parameters of Dextromethorphan

ParameterValueCitation
Oral Bioavailability (Extensive Metabolizers)1-2%, 3.8%, 7%, 18%
Oral Bioavailability (Poor Metabolizers)Up to 80%
Cmax (30 mg oral dose)2.9 ng/mL
Tmax2.1-2.6 hours, 2.86 hours, 2-2.5 hours wikipedia.orgtajando.com
Onset of Antitussive Effect15-30 minutes mims.comwikipedia.org

Dextromethorphan is a lipophilic molecule, which facilitates its transport across biological membranes. Following absorption, it readily crosses the blood-brain barrier (BBB) and is widely distributed throughout the body fishersci.cawikipedia.org. Studies indicate that dextromethorphan is actively taken up and concentrated in brain tissue wikipedia.org. It exhibits high affinity binding to various brain regions, notably including the medullary cough center.

The extent of its distribution within the body is further characterized by its plasma protein binding, which is approximately 60-70%. The volume of distribution for dextromethorphan has been reported to range from 5 to 6.7 L/kg. Furthermore, research has indicated a measurable cerebral spinal fluid to plasma ratio ranging from 32.8% to 80%, highlighting its significant presence within the central nervous system tajando.com.

Table 2: Dextromethorphan Distribution Characteristics

ParameterValueCitation
Plasma Protein Binding60-70%
Volume of Distribution5-6.7 L/kg
Cerebral Spinal Fluid/Plasma Ratio32.8-80% tajando.com

Metabolism Pathways

Dextromethorphan undergoes extensive hepatic metabolism, primarily involving cytochrome P450 enzymes. This metabolism leads to the formation of several metabolites, some of which are pharmacologically active.

The activity of CYP2D6 is subject to genetic polymorphism, leading to considerable inter-individual variability in dextromethorphan pharmacokinetics nih.govwikipedia.org. The population can be categorized into different metabolic phenotypes: ultrarapid, extensive, intermediate, and poor metabolizers. Approximately 9-10% of the Caucasian population are classified as poor metabolizers, characterized by minimal or no functional CYP2D6 enzyme activity fishersci.cawikipedia.org.

This polymorphic metabolism significantly impacts the drug's half-life and plasma concentrations. For extensive metabolizers, the elimination half-life of dextromethorphan is typically short, ranging from 1.2 to 3.9 hours, 2 to 4 hours, or 2.4 to 3-4 hours fishersci.cawikipedia.org. In contrast, poor metabolizers exhibit substantially prolonged elimination half-lives, with reported values of 19.1 hours, exceeding 24 hours, or even as long as 45 hours. Consequently, poor metabolizers experience plasma dextromethorphan levels that are approximately four-fold higher than those in extensive metabolizers. In a study of 252 Americans, 84.3% were identified as extensive metabolizers, 6.8% as intermediate, and 8.8% as slow metabolizers of dextromethorphan fishersci.ca. Following its formation, dextrorphan undergoes further glucuronidation by uridine (B1682114) diphosphate-glucuronosyltransferase, leading to the production of dextrorphan-O-glucuronide.

Table 3: Impact of CYP2D6 Polymorphism on Dextromethorphan Metabolism

Metabolizer PhenotypePercentage of Population (e.g., American/Caucasian)Dextromethorphan Elimination Half-lifePlasma Dextromethorphan Levels (relative to Extensive Metabolizers)
Extensive~84.3% fishersci.ca1.2-3.9 hours wikipedia.org, 2-4 hours fishersci.ca, 2.4 hours, 3-4 hoursBaseline
Intermediate~6.8% fishersci.ca(Information not explicitly detailed)(Information not explicitly detailed)
Poor~9-10% fishersci.cawikipedia.org19.1 hours, >24 hours, Up to 45 hoursApproximately four-fold higher

While CYP2D6 is the predominant enzyme in dextromethorphan metabolism, other cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, also contribute to its biotransformation through minor metabolic pathways fishersci.cawikipedia.org.

Dextromethorphan can undergo N-demethylation to form 3-methoxymorphinan (also referred to as MEM), a process mediated by CYP3A4 fishersci.ca. Additionally, both CYP3A4 and CYP3A5 play a role in the formation of smaller quantities of 3-hydroxy and 3-methoxy derivatives wikipedia.org. Notably, dextromethorphan's N-demethylation can also be catalyzed by CYP2D6 and CYP2C9. Furthermore, dextrorphan, the primary active metabolite, can itself be N-demethylated by CYP3A4 and CYP2D6. The metabolite 3-methoxymorphinan subsequently undergoes O-demethylation by CYP2D6.

Elimination and Half-Life Considerations

This compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, primarily in the liver nih.govmims.com. The compound and its metabolites are predominantly excreted in the urine mims.comwikipedia.org. The elimination half-life of dextromethorphan varies significantly depending on an individual's metabolic phenotype. In individuals classified as extensive metabolizers, the plasma elimination half-life of dextromethorphan typically ranges from approximately 2 to 4 hours nih.govtajando.com. However, in poor metabolizers, this half-life is substantially prolonged, with reported ranges from 24 hours to as long as 45 hours, or specifically around 29.5 hours in certain studies nih.govuni.luwikipedia.org.

Urinary recovery studies underscore the critical role of CYP2D6 activity in the elimination of dextromethorphan, indicating that its clearance is primarily dependent on this enzymatic pathway rather than solely on renal excretion uni.lu. Approximately half of an administered dose of dextromethorphan is recovered in urine over at least 12 hours, predominantly in the form of glucuronides nih.gov. In CYP2D6 extensive metabolizers, less than 2% of the administered dose is excreted as unchanged parent drug in the urine, whereas in poor metabolizers, a significantly higher proportion, approximately 26%, of the administered dose is excreted as unchanged dextromethorphan mims.com.

Pharmacogenomics of CYP2D6 Metabolism

The metabolism of dextromethorphan is profoundly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme, which represents the primary metabolic pathway for its inactivation nih.gov. Dextromethorphan is rapidly and extensively O-demethylated by CYP2D6 to form its major active metabolite, dextrorphan nih.govnih.govmims.com. Genetic polymorphisms within the CYP2D6 gene lead to considerable inter-individual variability in enzyme activity, thereby impacting the pharmacokinetics of dextromethorphan nih.gov. While CYP2D6 is the predominant enzyme for O-demethylation, in vitro studies suggest that CYP3A4, CYP3A5, and CYP2C9 may marginally contribute to this process nih.gov. Furthermore, the N-demethylation of dextromethorphan to 3-methoxymorphinan is primarily catalyzed by CYP3A4 nih.govnih.gov.

Implications for "Poor Metabolizers" and "Extensive Metabolizers"

Genetic variations in CYP2D6 activity categorize individuals into different metabolizer phenotypes, most notably "extensive metabolizers" (EMs) and "poor metabolizers" (PMs). In extensive metabolizers, dextromethorphan undergoes rapid and extensive first-pass metabolism, leading to efficient conversion into dextrorphan nih.gov. Conversely, in poor metabolizers, the activity of CYP2D6 is significantly deficient or absent, resulting in substantially inhibited dextromethorphan metabolism uni.lu. This leads to elevated plasma concentrations of dextromethorphan and markedly reduced concentrations of its metabolite, dextrorphan cdutcm.edu.cn. For instance, peak plasma dextromethorphan concentrations in poor metabolizers can be approximately five-fold higher than in extensive metabolizers, while peak dextrorphan concentrations can be around thirty-fold lower cdutcm.edu.cn. It is estimated that approximately 10% of the general population are poor metabolizers of CYP2D6 sigmaaldrich.com.

Data showing clearance attributable to specific CYP2D6 alleles further illustrate these differences. For example, the metabolic clearance attributable to a CYP2D61 copy (associated with extensive metabolism) can be 2.5-fold higher compared to a CYP2D62 copy. Moreover, CYP2D641 related clearance is considerably lower, with estimated values of 5010 L/h, 2020 L/h, and 85 L/h for CYP2D61, *2, and *41 per copy, respectively, highlighting the profound impact of these genetic variations on drug disposition nih.gov.

Table 1: Estimated Metabolic Clearance of Dextromethorphan Attributable to CYP2D6 Alleles nih.gov

CYP2D6 AlleleEstimated Metabolic Clearance per Copy (L/h)
15010
22020
*4185
Impact on Dextromethorphan Bioavailability and Therapeutic Utility

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5462351
Dextromethorphan5360696
Dextrorphan5360697
3-methoxymorphinan5484286
3-hydroxymorphinan57257887

Elimination and Half-Life Considerations

This compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, primarily in the liver. nih.govmims.com The compound and its metabolites are predominantly excreted in the urine. mims.comwikipedia.org The elimination half-life of dextromethorphan varies significantly depending on an individual's metabolic phenotype. In individuals classified as extensive metabolizers, the plasma elimination half-life of dextromethorphan typically ranges from approximately 2 to 4 hours. nih.govtajando.com However, in poor metabolizers, this half-life is substantially prolonged, with reported ranges from 24 hours to as long as 45 hours, or specifically around 29.5 hours in certain studies. nih.govuni.luwikipedia.org

Urinary recovery studies underscore the critical role of CYP2D6 activity in the elimination of dextromethorphan, indicating that its clearance is primarily dependent on this enzymatic pathway rather than solely on renal excretion. uni.lu Approximately half of an administered dose of dextromethorphan is recovered in urine over at least 12 hours, predominantly in the form of glucuronides. nih.gov In CYP2D6 extensive metabolizers, less than 2% of the administered dose is excreted as unchanged parent drug in the urine, whereas in poor metabolizers, a significantly higher proportion, approximately 26%, of the administered dose is excreted as unchanged dextromethorphan. mims.com

Pharmacogenomics of CYP2D6 Metabolism

The metabolism of dextromethorphan is profoundly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme, which represents the primary metabolic pathway for its inactivation. nih.gov Dextromethorphan is rapidly and extensively O-demethylated by CYP2D6 to form its major active metabolite, dextrorphan. nih.govnih.govmims.com Genetic polymorphisms within the CYP2D6 gene lead to considerable inter-individual variability in enzyme activity, thereby impacting the pharmacokinetics of dextromethorphan. nih.gov While CYP2D6 is the predominant enzyme for O-demethylation, in vitro studies suggest that CYP3A4, CYP3A5, and CYP2C9 may marginally contribute to this process. nih.gov Furthermore, the N-demethylation of dextromethorphan to 3-methoxymorphinan is primarily catalyzed by CYP3A4. nih.govnih.gov

Implications for "Poor Metabolizers" and "Extensive Metabolizers"

Genetic variations in CYP2D6 activity categorize individuals into different metabolizer phenotypes, most notably "extensive metabolizers" (EMs) and "poor metabolizers" (PMs). In extensive metabolizers, dextromethorphan undergoes rapid and extensive first-pass metabolism, leading to efficient conversion into dextrorphan. nih.gov Conversely, in poor metabolizers, the activity of CYP2D6 is significantly deficient or absent, resulting in substantially inhibited dextromethorphan metabolism. uni.lu This leads to elevated plasma concentrations of dextromethorphan and markedly reduced concentrations of its metabolite, dextrorphan. cdutcm.edu.cn For instance, peak plasma dextromethorphan concentrations in poor metabolizers can be approximately five-fold higher than in extensive metabolizers, while peak dextrorphan concentrations can be around thirty-fold lower. cdutcm.edu.cn It is estimated that approximately 10% of the general population are poor metabolizers of CYP2D6. sigmaaldrich.com

Data showing clearance attributable to specific CYP2D6 alleles further illustrate these differences. For example, the metabolic clearance attributable to a CYP2D61 copy (associated with extensive metabolism) can be 2.5-fold higher compared to a CYP2D62 copy. Moreover, CYP2D641 related clearance is considerably lower, with estimated values of 5010 L/h, 2020 L/h, and 85 L/h for CYP2D61, *2, and *41 per copy, respectively, highlighting the profound impact of these genetic variations on drug disposition. nih.gov

Table 1: Estimated Metabolic Clearance of Dextromethorphan Attributable to CYP2D6 Alleles nih.gov

CYP2D6 AlleleEstimated Metabolic Clearance per Copy (L/h)
15010
22020
*4185

Advanced Therapeutic Research and Clinical Investigation

Other Investigational Applications

Research into Addiction and Opioid Use Disorder

Dextromethorphan (B48470) hydrobromide monohydrate has been investigated for its potential role in treating addiction and Opioid Use Disorder (OUD). zinniahealth.comevokewellness.com The scientific basis for this research lies in its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govgoogle.com In animal models, NMDA antagonists have been shown to alleviate physical withdrawal syndromes and reduce opioid tolerance. google.com

Clinical studies suggest that dextromethorphan may lessen the severity of opioid withdrawal symptoms and potentially shorten the detoxification period. zinniahealth.comevokewellness.com One clinical trial found that combining dextromethorphan with clonidine (B47849) resulted in milder withdrawal symptoms compared to clonidine alone, with a noticeable reduction in symptom severity by the second day of detoxification. evokewellness.comresearchgate.net Another study suggested that a combination of dextromethorphan and quinidine (B1679956) was effective in managing severe symptoms associated with heroin detoxification. evokewellness.com

However, the findings are not uniformly positive. A randomized, placebo-controlled trial concluded that the combination of dextromethorphan and quinidine, at the doses tested, was not effective as a primary treatment for facilitating opioid detoxification, with high dropout rates observed. nih.gov Furthermore, the potential for dextromethorphan itself to be a substance of abuse is a significant concern, particularly among individuals with OUD. evokewellness.comnih.govnih.gov

Research Findings on Dextromethorphan in Opioid Use Disorder
Study FocusInterventionKey FindingsReference
Opioid WithdrawalDextromethorphan + ClonidineCombination therapy led to milder withdrawal symptoms compared to clonidine alone. evokewellness.comresearchgate.net
Heroin DetoxificationDextromethorphan + QuinidineFound to be effective in treating severe withdrawal symptoms. evokewellness.com
Opioid DetoxificationDextromethorphan + QuinidineIneffective as a primary treatment; no significant difference from placebo in withdrawal severity. nih.gov
General ResearchDextromethorphanMay reduce opioid tolerance and withdrawal symptoms. google.com

Antiplasmodial Properties and Derivatives Research

Recent research has uncovered novel antiplasmodial properties in dextromethorphan, suggesting its potential as a starting point for the development of new antimalarial drugs. mdpi.comnih.gov This line of investigation was inspired by the structural similarities between dextromethorphan and tazopsine, a natural alkaloid with known activity against the hepatic stages of Plasmodium falciparum, the parasite that causes malaria. mdpi.comnih.govpreprints.org

Studies found that dextromethorphan itself exhibits significant antiplasmodial activity in vitro. mdpi.comnih.gov However, its prophylactic activity in a murine model of malaria was suboptimal, precluding its direct repurposing for malaria treatment. mdpi.comnih.gov This led researchers to synthesize and test a series of dextromethorphan derivatives to enhance its potency. mdpi.compreprints.org

Through targeted N-alkylation of nor-dextromethorphan (the N-demethylated version of dextromethorphan), a library of analogues was created. mdpi.comnih.gov One derivative, N-2′-pyrrolylmethyl-nor-DXM, demonstrated greatly improved activity. mdpi.com This compound showed a 2- to 36-fold superior inhibitory potency against both the liver and blood stages of P. falciparum compared to the parent dextromethorphan and the natural hit, tazopsine. mdpi.comnih.gov This derivative is now considered a promising new hit compound in the ent-morphinan series for malaria, with potential for pan-cycle activity, warranting further investigation. mdpi.comnih.gov

Antiplasmodial Activity (IC50) of Dextromethorphan and Derivatives Against P. falciparum mdpi.com
CompoundLiver Stages (nM)Blood Stages (µM)
Dextromethorphan (DXM)Data not specified~75 µM (estimated from graphical data)
Tazopsine~1500 nM~3 µM
N-2′-pyrrolylmethyl-nor-DXM760 ± 130 nM2.1 ± 0.4 µM

Drug Drug Interactions and Polypharmacy Research

Interactions with CYP2D6 Inhibitors

Dextromethorphan (B48470) is metabolized extensively in the liver, primarily through O-demethylation to its active metabolite, dextrorphan (B195859). This process is catalyzed by the genetically polymorphic enzyme cytochrome P450 2D6 (CYP2D6). researchgate.nettga.gov.au The activity of CYP2D6 can vary significantly among individuals, leading to different metabolic phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs). researchgate.netresearchgate.net Co-administration of dextromethorphan with inhibitors of CYP2D6 can significantly alter its pharmacokinetics, effectively converting an extensive metabolizer to a poor metabolizer phenotype. researchgate.net This inhibition reduces the first-pass metabolism of dextromethorphan, leading to increased plasma concentrations and a prolonged elimination half-life. researchgate.netnih.gov Consequently, the risk of dextromethorphan-related adverse effects may increase. drugs.comdrugs.com A range of medications, including certain antiarrhythmics, antidepressants, and antipsychotics, are known to be potent inhibitors of CYP2D6 and can cause clinically significant drug-drug interactions with dextromethorphan. tga.gov.audrugs.com

Quinidine (B1679956) as a Potent CYP2D6 Inhibitor

Quinidine is a selective and potent competitive inhibitor of the CYP2D6 enzyme. researchgate.netnih.govwikipedia.org This inhibitory action is the basis for its use in combination with dextromethorphan to intentionally increase the systemic bioavailability of dextromethorphan for therapeutic purposes, such as in the treatment of pseudobulbar affect (PBA). researchgate.netwikipedia.orgdrugs.com By blocking the primary metabolic pathway of dextromethorphan, quinidine significantly suppresses the formation of the metabolite dextrorphan and elevates the plasma concentrations of the parent drug. researchgate.net Research has shown that even low doses of quinidine are sufficient to maximally suppress the O-demethylation of dextromethorphan, thereby enhancing its systemic delivery. researchgate.netnih.gov This interaction is reversible, with the elimination of dextromethorphan being highly dependent on CYP2D6 activity rather than renal clearance. researchgate.net

The co-administration of quinidine with dextromethorphan leads to a substantial increase in dextromethorphan's bioavailability and systemic concentrations. drugs.com Studies have demonstrated that in the presence of quinidine, plasma concentrations of dextromethorphan can be dramatically elevated compared to when dextromethorphan is administered alone. nih.gov One study found that in extensive metabolizers, dextromethorphan was often undetectable in plasma after a single dose, but pretreatment with quinidine significantly elevated its concentrations. researchgate.net In another study involving patients with amyotrophic lateral sclerosis, dextromethorphan plasma concentrations increased from an average of 12 ng/ml to 241 ng/ml when co-administered with quinidine. nih.gov This enhancement is so pronounced that it can lead to an approximately 20-fold increase in dextromethorphan exposure. drugs.com This elevation in systemic concentration is crucial for achieving therapeutic levels of dextromethorphan in the central nervous system for certain neurological conditions. nih.gov

Table 1: Effect of Quinidine on Dextromethorphan Plasma Concentrations
TreatmentMean Dextromethorphan Plasma Concentration (ng/mL)Fold IncreaseReference
Dextromethorphan alone12 ± 13- nih.gov
Dextromethorphan with Quinidine241 ± 94~20 nih.gov

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)

Selective Serotonin Reuptake Inhibitors (SSRIs) can interact with dextromethorphan through both pharmacodynamic and pharmacokinetic mechanisms. Pharmacodynamically, both dextromethorphan and SSRIs increase serotonin levels in the brain. healthline.com Their concurrent use raises the risk of serotonin syndrome, a potentially life-threatening condition characterized by mental status changes, autonomic hyperactivity, and neuromuscular abnormalities. tga.gov.autandfonline.com

Pharmacokinetically, several SSRIs are inhibitors of CYP2D6. tga.gov.au Paroxetine and fluoxetine (B1211875) are potent inhibitors, while sertraline (B1200038) has a less pronounced effect. nih.gov By inhibiting CYP2D6, these SSRIs can decrease the metabolism of dextromethorphan, leading to higher plasma concentrations and potentiating the risk of toxicity. tga.gov.aunih.gov Case reports have documented serotonin syndrome resulting from the interaction between dextromethorphan and SSRIs such as escitalopram (B1671245). nih.gov Caution is therefore advised when considering the use of these agents together. drugs.comquora.com

Examples of SSRIs that interact with dextromethorphan include:

Citalopram healthline.com

Escitalopram healthline.comnih.gov

Fluoxetine tga.gov.auhealthline.com

Paroxetine tga.gov.auhealthline.com

Sertraline healthline.com

Tricyclic Antidepressants (TCAs)

Similar to SSRIs, Tricyclic Antidepressants (TCAs) can interact with dextromethorphan, increasing the risk of serotonin syndrome due to their serotonergic activity. researchgate.netdrugs.com Several TCAs, such as amitriptyline (B1667244), clomipramine, and imipramine, are also substrates and inhibitors of CYP2D6. tga.gov.auuspharmacist.com The concomitant use of a TCA like amitriptyline can inhibit the metabolism of dextromethorphan, leading to its accumulation. researchgate.netnih.gov This is particularly dangerous in individuals who are genetically poor CYP2D6 metabolizers, as the inhibitory effect of the TCA can further aggravate the already impaired metabolism, potentially leading to life-threatening intoxication even at standard doses. researchgate.netnih.gov Research suggests that TCAs interact with the N-methyl-D-aspartate (NMDA) receptor complex, a site where dextromethorphan also acts, which may contribute to the interaction. nih.gov It is generally recommended to avoid the combination of dextromethorphan and TCAs. uspharmacist.comnih.gov

Antipsychotics

Certain antipsychotic medications are known to be inhibitors of the CYP2D6 enzyme and can interact with dextromethorphan. tga.gov.au For instance, phenothiazines such as chlorpromazine (B137089) and thioridazine (B1682328) are CYP2D6 inhibitors. tga.gov.auwikipedia.org Chlorpromazine is considered a moderate inhibitor of the enzyme and can inhibit its own metabolism as well as the clearance of other CYP2D6 substrates like dextromethorphan, potentially potentiating their effects. wikipedia.org Haloperidol is another antipsychotic noted to inhibit this enzyme. tga.gov.au Some antipsychotics also possess serotonergic activity, which could theoretically increase the risk of serotonin syndrome when combined with dextromethorphan. quora.com Therefore, caution should be exercised when co-administering dextromethorphan with antipsychotics that are known CYP2D6 inhibitors.

Diphenhydramine (B27)

The combination of dextromethorphan and diphenhydramine, an antihistamine with CNS depressant effects, may lead to an increase in side effects such as dizziness, drowsiness, confusion, and difficulty concentrating. drugs.comquora.com While both are common components of over-the-counter cold and cough remedies, their combined use can lead to additive CNS depression. quora.commyactivehealth.com Some individuals, particularly the elderly, may experience significant impairment in thinking, judgment, and motor coordination. drugs.com While the interaction is primarily pharmacodynamic (additive sedative effects), it is worth noting that diphenhydramine's metabolic pathways can involve cytochrome P450 enzymes, though the specific impact of its CYP2D6 inhibition potential on dextromethorphan in clinical settings is less emphasized in the literature compared to its sedative properties.

Bupropion (B1668061) and Increased Dextromethorphan Exposure

The co-administration of bupropion with dextromethorphan significantly alters the pharmacokinetic profile of dextromethorphan, leading to increased systemic exposure. Dextromethorphan is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. psychopharmacologyinstitute.comresearchgate.net Bupropion and its metabolites act as potent, competitive inhibitors of this enzyme. psychopharmacologyinstitute.comnih.gov This inhibition slows the metabolism of dextromethorphan, resulting in substantially higher plasma concentrations and a prolonged half-life. psychopharmacologyinstitute.comtandfonline.com Research indicates that bupropion's inhibition of CYP2D6 can extend dextromethorphan's half-life approximately threefold to 22 hours. psychopharmacologyinstitute.com

This pharmacokinetic interaction is the basis for the combination product dextromethorphan-bupropion, which has been investigated for the treatment of major depressive disorder (MDD). nih.govpsychiatryonline.org By increasing the bioavailability of dextromethorphan, bupropion allows for sustained plasma levels of the drug. researchgate.nettandfonline.com Clinical trials have demonstrated that this combination leads to significant improvements in depressive symptoms compared to both placebo and bupropion monotherapy. nih.govpsychiatryonline.org

A study involving smokers assessed CYP2D6 activity by measuring the urinary dextromethorphan/dextrorphan metabolic ratio before and after treatment with bupropion. nih.gov The results showed a significant increase in this ratio in the bupropion group, indicating potent inhibition of CYP2D6. nih.gov Before treatment, all subjects were extensive metabolizers; after 17 days of bupropion, 6 of the 13 subjects had metabolic ratios consistent with poor CYP2D6 metabolizers. nih.gov

Table 1: Pharmacokinetic Interaction between Bupropion and Dextromethorphan
ParameterObservationMechanismReference
Primary Metabolizing Enzyme for DextromethorphanCytochrome P450 2D6 (CYP2D6)N/A psychopharmacologyinstitute.comresearchgate.net
Effect of BupropionPotent, competitive inhibitor of CYP2D6Bupropion and its metabolites block the enzyme responsible for dextromethorphan metabolism. psychopharmacologyinstitute.comnih.gov
Impact on Dextromethorphan Plasma LevelsSignificantly increased plasma concentration and bioavailabilityReduced clearance of dextromethorphan from the body. psychopharmacologyinstitute.comtandfonline.com
Impact on Dextromethorphan Half-LifeExtended approximately 3-fold (to ~22 hours)Slower elimination from the body. psychopharmacologyinstitute.com

Interactions with Serotonergic Agents and Serotonin Syndrome Risk

Dextromethorphan possesses serotonergic properties, and its concomitant use with other serotonergic agents can precipitate serotonin syndrome, a potentially life-threatening condition. uspharmacist.comhealthline.comdrugs.com This syndrome results from excessive stimulation of serotonin receptors in the central and peripheral nervous systems. uspharmacist.com The risk is potentiated when dextromethorphan is combined with drugs such as selective serotonin reuptake inhibitors (SSRIs), monoamine oxidase inhibitors (MAOIs), and tricyclic antidepressants. healthline.comdrugs.comtga.gov.au

Clinical evidence from case reports highlights this interaction. Serotonin syndrome has been documented in patients taking dextromethorphan concurrently with SSRIs like paroxetine, escitalopram, and sertraline. uspharmacist.comnih.govnih.gov One case series reported two instances of serotonin syndrome in patients on therapeutic doses of an SSRI who also consumed supra-therapeutic doses of dextromethorphan. nih.govtandfonline.com For instance, one patient's serum dextromethorphan level was 950 ng/mL (normal <5) while their escitalopram level was within the therapeutic range. nih.gov Another case involved a patient with a dextromethorphan level of 2820 ng/mL and a therapeutic sertraline level. nih.gov These cases suggest that supra-therapeutic doses of dextromethorphan may be a significant risk factor for developing serotonin syndrome when combined with therapeutic SSRI use. nih.govtandfonline.comtandfonline.com

The combination of dextromethorphan with MAOIs is particularly hazardous and generally contraindicated. healthline.comtga.gov.au This combination can lead to serious adverse effects including hypertensive crisis and convulsions. tga.gov.au The symptoms of serotonin syndrome can range from mild (tremor, anxiety) to severe (altered mental status, autonomic hyperactivity, neuromuscular abnormalities). uspharmacist.comdrugs.comtandfonline.com

Table 2: Dextromethorphan Interactions with Serotonergic Agents
Interacting Serotonergic Agent ClassExamplesResearch Findings/Clinical ObservationsReference
Selective Serotonin Reuptake Inhibitors (SSRIs)Escitalopram, Sertraline, Paroxetine, FluoxetineCase reports confirm serotonin syndrome. Risk appears heightened with supra-therapeutic dextromethorphan doses. nih.govnih.govtandfonline.com
Monoamine Oxidase Inhibitors (MAOIs)Phenelzine, Rasagiline, SelegilineCombination should be avoided due to high risk of severe serotonin syndrome, hypertensive crisis, and other serious side effects. healthline.comtga.gov.auhealthline.com
Tricyclic Antidepressants (TCAs)Amitriptyline, Clomipramine, ImipramineConcomitant use may lead to dextromethorphan toxicity and serotonin syndrome. uspharmacist.comtga.gov.au

Co-formulations and Additional Adverse Clinical Effects Research

Dextromethorphan is frequently included in over-the-counter (OTC) combination products for cough and cold symptoms. nih.govmedlineplus.gov These co-formulations often contain analgesics, decongestants, and antihistamines, which can introduce additional risks for adverse clinical effects. nih.gov

Acetaminophen (B1664979), Pseudoephedrine, Antihistamines

Acetaminophen: When combined with dextromethorphan, common side effects can include drowsiness, confusion, and upset stomach. drugs.com A significant concern with acetaminophen-containing products is the risk of severe liver damage, which can be fatal, in the event of an overdose. drugs.commyactivehealth.com Patients may be unaware of the cumulative acetaminophen dose when taking multiple OTC products, increasing the risk of unintentional overdose. myactivehealth.com

Pseudoephedrine: Co-formulation with the decongestant pseudoephedrine can lead to adverse cardiovascular and neurological effects. nih.gov Research has documented side effects such as fast or pounding heartbeat, nervousness, dizziness, and trouble sleeping. drugs.comdrugs.com A case report detailed an instance of a 2-year-old child developing hyperirritability, psychosis, and ataxia after being overmedicated with a pseudoephedrine/dextromethorphan combination product. nih.gov

Antihistamines: First-generation antihistamines, such as chlorpheniramine (B86927) and diphenhydramine, are common components in these formulations. medicinenet.comresearchgate.net These combinations can cause drowsiness, dizziness, blurred vision, and constipation. medicinenet.commedicinenet.com Research indicates that chlorpheniramine is also a potent serotonin reuptake inhibitor and can contribute significantly to serotonin toxicity when co-ingested with dextromethorphan in overdose situations. nih.gov While intended to reduce cough and other cold symptoms, some studies have found that neither dextromethorphan nor diphenhydramine was superior to a placebo for nocturnal cough relief in children, and both were associated with adverse effects like insomnia (dextromethorphan) and drowsiness (diphenhydramine). researchgate.netaap.org

Table 3: Adverse Clinical Effects in Dextromethorphan Co-formulations
Co-formulantExamples of Associated Adverse EffectsReference
AcetaminophenDrowsiness, confusion; severe liver damage in overdose. drugs.commyactivehealth.com
PseudoephedrineTachycardia, nervousness, dizziness, insomnia; psychosis and ataxia reported in overdose. nih.govdrugs.com
Antihistamines (e.g., Chlorpheniramine, Diphenhydramine)Drowsiness, dizziness, confusion, constipation; potential for increased serotonin toxicity (Chlorpheniramine). medicinenet.commedicinenet.comnih.gov

Ethanol (B145695) Co-ingestion Research

The co-ingestion of dextromethorphan and ethanol presents significant health risks due to the additive central nervous system (CNS) depressant effects of both substances. drugs.comalcohol.orgrecoveryindianapolis.com Combining alcohol with dextromethorphan can potentiate pharmacologic effects, leading to increased drowsiness, dizziness, and impairment of judgment and psychomotor skills. drugs.comhealthline.comrecoveryindianapolis.com

Research and clinical observations indicate that this combination significantly increases the risk of more severe outcomes. recoveryindianapolis.com Acute risks include respiratory depression, which can be life-threatening, and dissociative states that may induce panic. alcohol.orgrecoveryindianapolis.com The synergistic depressant effects can escalate the risk of overdose. alcohol.org One case report described acute psychotic dissociation in a patient with alcohol dependence following the concomitant use of dextromethorphan and alcohol, noting that the combination can make it difficult to distinguish between high-dose dextromethorphan effects and alcohol withdrawal symptoms. researchgate.netnih.gov Medical professionals advise avoiding or limiting alcohol consumption during treatment with any CNS-active agents, including dextromethorphan. drugs.com

Advanced Toxicological and Abuse Research

Mechanisms of Toxicity in Overdose

The toxicity of dextromethorphan (B48470) hydrobromide monohydrate in overdose is multifaceted, stemming from its complex interactions with multiple neurotransmitter systems in the central nervous system. At supratherapeutic doses, the compound and its primary active metabolite, dextrorphan (B195859), exhibit distinct pharmacological actions that lead to a range of severe and potentially life-threatening symptoms. nih.govnih.gov

At high doses, both dextromethorphan and its metabolite, dextrorphan, act as antagonists at the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors. nih.govmhmedical.comwikipedia.org This mechanism is similar to that of other dissociative anesthetics like phencyclidine (PCP) and ketamine. nih.govwikipedia.orgwikem.org The antagonism of NMDA receptors inhibits the excitatory neurotransmitter glutamate, which can disrupt communication between different brain regions. wikipedia.org This disruption is believed to be the primary cause of the dissociative and hallucinogenic effects experienced during an overdose. wikem.orgnih.govadam.com

Users often report out-of-body experiences, profound alterations in consciousness, and both visual and auditory hallucinations. wikipedia.orgwikem.orgadf.org.au The intensity of these psychoactive effects is dose-dependent and has been anecdotally categorized by users into distinct "plateaus." nih.gov Research has shown that high doses of dextromethorphan can produce a profile of subjective effects similar to classic hallucinogens like psilocybin. nih.gov These effects can include euphoria, changes in the perception of gravity, vivid imagination, and feelings of dissociation. wikipedia.orgwikem.org In severe cases, a state of psychosis characterized by delusions, paranoia, and agitation can occur. adf.org.aunih.gov

Dose-Dependent Dissociative and Hallucinogenic Effects of Dextromethorphan
PlateauReported Symptoms
FirstMild stimulation, euphoria, and altered perception of gravity. nih.govwikem.org
SecondIntensified euphoria, vivid imagination, and closed-eye hallucinations. nih.govwikem.org
ThirdSignificant dissociative effects, out-of-body sensations, and distorted visual perceptions. nih.govwikem.orgresearchgate.net
FourthComplete dissociation from the body and external reality, profound alterations in consciousness, and potential for temporary psychosis. nih.govwikem.org

Dextromethorphan is known to inhibit the reuptake of serotonin (B10506), a key neurotransmitter involved in mood regulation. mhmedical.comnih.gov This action can lead to an excess of serotonin in the brain, a condition known as serotonin syndrome, particularly when taken in large doses or in combination with other serotonergic medications such as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs). mhmedical.comamericanaddictioncenters.orguspharmacist.com

The pathophysiology of serotonin syndrome involves the overstimulation of serotonin receptors, particularly the 5-HT2a receptors. nih.gov This excessive serotonergic activity can lead to a wide range of symptoms, including restlessness, agitation, confusion, and delirium. americanaddictioncenters.orguspharmacist.com The syndrome is a predictable consequence of excessive serotonin levels in the central and peripheral nervous systems. uspharmacist.com In the context of a dextromethorphan overdose, the risk of serotonin syndrome is a significant concern and can contribute to a life-threatening medical emergency. nih.govresearchgate.net

Overdose of dextromethorphan hydrobromide monohydrate can lead to a variety of severe neurological effects. nih.govmdsearchlight.com Ataxia, characterized by a loss of muscle control and unsteady walking, is a common symptom due to the drug's impact on motor coordination. nih.govgreenhousetreatment.com Nystagmus, an involuntary and rapid movement of the eyes, is another frequently observed neurological sign. nih.govgreenhousetreatment.com

In more severe cases of toxicity, seizures can occur, which are a result of the drug's disruptive effects on the central nervous system. nih.govamericanaddictioncenters.org High fever and muscle rigidity are other potential neurological complications. nih.govamericanaddictioncenters.org In the most critical instances of overdose, the profound central nervous system depression can lead to a coma. nih.govamericanaddictioncenters.orgpoison.org These neurological manifestations underscore the significant risk associated with acute dextromethorphan toxicity.

The toxic effects of dextromethorphan overdose extend to the cardiovascular and respiratory systems. Tachycardia, or a rapid heart rate, and hypertension (high blood pressure) are common cardiovascular symptoms. nih.govmdsearchlight.compoison.org These effects are partly due to the drug's adrenergic properties, which can result from the inhibition of catecholamine reuptake. nih.gov

While dextromethorphan is structurally related to opioids, it does not typically produce the classic opioid syndrome in overdose. mhmedical.com However, respiratory depression, characterized by slow and shallow breathing, can occur, particularly in cases of severe toxicity. nih.govpoison.org In some instances, breathing may cease altogether, especially in young children. adam.commountsinai.org A bluish tint to the fingernails and lips can be a sign of oxygen deprivation resulting from respiratory compromise. adam.comamericanaddictioncenters.org

Research on Abuse Potential and Dependence

The abuse of dextromethorphan has been a persistent issue, largely due to its psychoactive effects at high doses. mhmedical.compoison.org Research has focused on understanding the mechanisms that contribute to its abuse potential and the development of dependence.

Prolonged abuse of dextromethorphan can lead to both psychological and physical dependence. nih.govnih.gov Psychological dependence is characterized by a compulsive desire to continue taking the drug to experience its euphoric and dissociative effects. researchgate.netresearchgate.net Users may develop a craving for the substance and find it difficult to stop using it despite negative consequences. buffalo.edu

While less common, physical dependence can also occur with habitual abuse. wikipedia.org This is evidenced by the emergence of withdrawal symptoms upon cessation of the drug. nih.gov These symptoms can include intense cravings, flashbacks, hallucinations, diarrhea, vomiting, and rigors. nih.gov The development of tolerance, where increasingly larger doses are needed to achieve the desired effects, is another indicator of physical dependence. adf.org.aubuffalo.edu Case reports have documented instances of individuals developing a dependence syndrome after long-term, high-dose use. nih.gov

Reported Withdrawal Symptoms Associated with Dextromethorphan Dependence
Symptom CategorySpecific Symptoms
PsychologicalIntense cravings, flashbacks, hallucinations. nih.gov
PhysicalDiarrhea, vomiting, rigors. nih.gov

Tolerance Development and Dose Escalation

Research into the chronic abuse of dextromethorphan hydrobromide indicates the development of tolerance, a phenomenon where users require progressively larger doses to achieve the desired psychoactive effects. This dose escalation is a significant concern in the toxicology of dextromethorphan abuse.

A long-term case study of a 32-year-old male with a history of chronic dextromethorphan hydrobromide abuse over 110 months provides clinical evidence supporting tolerance development. nih.govnih.gov The patient reported a subjective need to increase his dosage over time to achieve the same level of intoxication. nih.govnih.gov This self-reported dose escalation was indirectly corroborated by a progressive increase in his serum chloride concentrations over the study period. nih.govnih.gov The spuriously elevated chloride levels are a known laboratory artifact caused by bromide ions from the dextromethorphan hydrobromide salt interfering with the chloride assay. nih.govnih.gov This steady rise in bromide, and consequently the measured chloride, suggests a pattern of increasing consumption of the substance. nih.govnih.gov

The following table illustrates the trend of measured serum chloride in this patient, reflecting the escalating intake of dextromethorphan hydrobromide.

Time Period (Months) Number of Measurements (n) Median Serum Chloride (mEq/L) Interquartile Range (mEq/L)
0-2450112108-116
25-4865115111-120
49-7258118114-124
73-11044122117-128

This table is based on data from a case study of a patient with long-term dextromethorphan hydrobromide abuse, where rising serum chloride levels suggest tolerance and dose escalation. nih.govnih.gov

The development of tolerance can lead to the consumption of massive quantities of dextromethorphan, significantly increasing the risk of severe toxicity. researchgate.netaccurateclinic.com While the precise molecular mechanisms of dextromethorphan tolerance are not fully elucidated, it is thought to involve neuroadaptive changes in response to the drug's antagonism of NMDA receptors. nih.govdroracle.ai

Bromide Toxicity in Chronic Abuse

Chronic and excessive ingestion of dextromethorphan hydrobromide preparations exposes the user to potentially toxic levels of bromide. The resulting condition, known as bromism, is an often-overlooked toxidrome that can manifest with a range of neurological and physiological symptoms.

The hydrobromide salt form of dextromethorphan is the source of the bromide ion. nih.govresearchgate.net In cases of chronic abuse, the accumulation of bromide in the body can interfere with electrolyte balance and neuronal function. nih.govresearchgate.net A key diagnostic clue for bromism is a spuriously elevated serum chloride level with a decreased or negative anion gap, as bromide ions are mistakenly measured as chloride by many common laboratory autoanalyzers. nih.govresearchgate.net

A case report of a 47-year-old woman with a history of recurrent overdoses on an over-the-counter cough suppressant containing dextromethorphan hydrobromide highlights the clinical presentation of bromism. nih.gov Her laboratory workup revealed the characteristic electrolyte abnormalities associated with this condition.

Parameter Patient's Value Normal Range
Serum Chloride125 mmol/L98-107 mmol/L
Anion Gap18-16 mEq/L
Serum BromideSignificantly ElevatedNot routinely measured

This table presents the laboratory findings in a patient diagnosed with chronic bromide toxicity (bromism) resulting from the abuse of dextromethorphan hydrobromide. nih.gov

While the patient in this specific case was largely asymptomatic, bromism can lead to a variety of symptoms, including fatigue, depression, psychosis, and ataxia. jabfm.org The diagnosis is confirmed by directly measuring serum bromide levels. nih.gov

Forensic and Analytical Toxicology Research

The detection and quantification of dextromethorphan and its metabolites in biological specimens are crucial for forensic investigations, clinical toxicology, and monitoring of substance abuse. Research in this area has focused on developing and validating sensitive and specific analytical methods.

Detection in Biological Matrices

Dextromethorphan and its primary active metabolite, dextrorphan, can be identified in various biological matrices, including urine, blood, oral fluid, and even skeletal remains. nih.govnih.govoup.comlaurentian.ca The choice of analytical technique depends on the required sensitivity, specificity, and the nature of the biological sample.

Several analytical methods have been validated for the detection of dextromethorphan and its metabolites. These include immunoassays for initial screening, followed by more specific confirmatory methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.comliberty.edu

The following table summarizes the validation parameters for different analytical methods used to detect dextromethorphan (DXM) and dextrorphan (DXO) in various biological fluids.

Method Matrix Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%CV) Recovery (%)
GC-MS nih.govUrineDXM/DXO50 ng/mL100 ng/mLWithin-run: 6.10-18.85, Between-run: 1.70-7.8657-74
ELISA nih.govUrineDXM/DXO1 ng/mLNot ReportedIntraday: <8, Interday: <10Not Reported
GC-MS nih.govOral FluidDXM/DXO1 ng/mLNot ReportedIntraday: <5, Interday: <5>93
LC-MS/MS oup.comOral FluidDXM/DXONot Reported5.0 ng/mLWithin acceptance criteriaWithin acceptance criteria
GC-MS laurentian.caBone Tissue ExtractDXM/DXO10 ng/mL10 ng/mL2-19Not Reported

This table provides an overview of the performance characteristics of various analytical techniques for the detection of dextromethorphan and dextrorphan in biological samples.

Extraction Methods from Combined Products

In many over-the-counter preparations, dextromethorphan is combined with other active ingredients such as guaifenesin (B1672422), acetaminophen (B1664979), and antihistamines. elsevierpure.comnih.gov To isolate dextromethorphan for illicit use, individuals may employ chemical extraction techniques. These methods are typically based on the principles of acid-base chemistry. scribd.comreddit.comerowid.org

The underlying principle of these extractions is the differential solubility of the dextromethorphan molecule in aqueous and nonpolar organic solvents, which is dependent on its state as either a salt or a free base. scribd.comerowid.orgscribd.com

Basification : The process begins with the addition of a base, such as sodium hydroxide (B78521) or ammonia, to the cough syrup. reddit.comerowid.org This deprotonates the nitrogen atom on the dextromethorphan molecule, converting it from the water-soluble hydrobromide salt to its nonpolar free base form. reddit.comerowid.org

Liquid-Liquid Extraction : A nonpolar organic solvent, such as naphtha or lighter fluid, is then added to the mixture. scribd.comreddit.com The nonpolar dextromethorphan free base is preferentially soluble in the organic solvent and partitions out of the aqueous syrup layer. scribd.comreddit.com Other ingredients, like the highly polar guaifenesin and sweeteners, remain in the aqueous layer. elsevierpure.comnih.gov

Separation and Isolation : The two immiscible layers (aqueous and organic) are allowed to separate, and the organic layer containing the dextromethorphan is physically removed. reddit.comerowid.org Evaporation of the volatile organic solvent yields the extracted dextromethorphan, often in a crystalline or powdered form, referred to colloquially as "Crystal Dex". elsevierpure.comnih.govresearchgate.net

A variation of this is the "Agent Lemon" technique, which is a two-phase acid-base extraction. erowid.orgresearchgate.net After the initial extraction into a nonpolar solvent, an acidic solution (like lemon juice, containing citric acid) is added. erowid.orgresearchgate.net This protonates the dextromethorphan free base, converting it back into a salt (dextromethorphan citrate) that is soluble in the new aqueous (acidic) layer, allowing for further purification. erowid.orgresearchgate.net

Animal Studies in Toxicity Research

Animal models are instrumental in elucidating the toxicological profile of this compound, particularly in areas that are not feasible to study in humans, such as developmental toxicity.

Developmental Toxicity Research

Research utilizing animal models has provided significant insights into the potential developmental toxicity of dextromethorphan. The zebrafish (Danio rerio) embryo has emerged as a valuable model for these studies due to its rapid external development and transparent embryos, which allow for detailed observation of organogenesis. nih.govnih.govresearchgate.net

Studies on zebrafish embryos exposed to dextromethorphan have demonstrated a dose-dependent increase in mortality and a range of developmental abnormalities. nih.govnih.govresearchgate.net The timing of exposure appears to be a critical factor, with earlier exposure (at 24 hours post-fertilization) resulting in more severe and frequent toxic effects compared to later exposures. nih.govnih.gov

The observed developmental toxicities in zebrafish include:

Cardiovascular effects : Bradycardia (slowed heart rate) and reduced blood flow were noted at increasing concentrations of dextromethorphan. nih.govnih.gov

Morphological malformations : A variety of physical abnormalities were documented, including yolk sac and cardiac edema, craniofacial malformations, lordosis (curvature of the spine), and the absence of a properly inflated swim bladder. nih.govnih.govresearchgate.net

The following table summarizes the key findings from a developmental toxicity study of dextromethorphan in zebrafish embryos exposed at 24 hours post-fertilization (hpf).

Dextromethorphan Concentration Mortality Rate at 96 hpf (%) Observed Malformations
Control0None
0.1 µM0Low incidence of minor malformations
1.0 µM0Yolk sac and cardiac edema
10 µM0Bradycardia, reduced blood flow
100 µM (0.1 mM)0Increased severity of edema and cardiovascular effects
1000 µM (1.0 mM)46.7Severe edema, craniofacial malformations, lordosis
2000 µM (2.0 mM)96.7High incidence of severe malformations, near-total mortality

This table presents dose-dependent effects of dextromethorphan on the development of zebrafish embryos, highlighting the potential for developmental toxicity at higher concentrations. nih.gov

These findings in an animal model raise questions about the potential for similar adverse effects in developing human fetuses, although direct extrapolation requires caution. nih.gov

Neurotoxicity Studies

The neurotoxic potential of this compound is a subject of complex and multifaceted research, with findings often highlighting a dual role for the compound. Depending on the experimental model and context of use, it can exhibit both neuroprotective and neurotoxic characteristics. This duality is largely attributed to its complex pharmacology, primarily its activity as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist. nih.govresearchgate.netnih.gov At supratherapeutic concentrations associated with abuse, its NMDA receptor antagonism becomes more pronounced, producing effects similar to dissociative agents like phencyclidine (PCP) and ketamine. virginiaketamineinfusioncenter.comnih.gov Research into its neurotoxicity has spanned various preclinical models and observations from human abuse cases.

Preclinical Research Findings

Animal models have been instrumental in elucidating the mechanisms and outcomes of dextromethorphan-related neurotoxicity. These studies have investigated its effects in response to chemical neurotoxins, in models of neurodegenerative diseases, and during critical periods of brain development.

One line of research has focused on dextromethorphan's ability to counteract chemically-induced neurotoxicity. In a study using trimethyltin (B158744) (TMT), a potent neurotoxin that causes hippocampal degeneration, dextromethorphan demonstrated protective effects in rats. drugbank.com This attenuation of neurotoxicity was linked to its interaction with sigma-1 receptors. drugbank.com

Study Model Key Findings Associated Mechanism Reference
Trimethyltin (TMT)-Induced Neurotoxicity in RatsAttenuated TMT-induced convulsions, hippocampal degeneration, and spatial memory impairment.The protective effects were reversed by a sigma-1 receptor antagonist (BD 1047), but not a sigma-2 receptor antagonist, suggesting the involvement of sigma-1 receptor stimulation. drugbank.com

In a primate model of 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity, dextromethorphan was evaluated for its potential to mitigate serotonergic deficits. nih.govnih.gov While MDMA was shown to cause long-lasting damage to the serotonergic system, co-administration of dextromethorphan appeared to offer some protection against this specific type of neuronal injury. nih.gov However, it did not prevent the structural changes in gray matter volume induced by MDMA. nih.govnih.gov

Study Model Key Findings Associated Mechanism Reference
MDMA-Induced Serotonergic Neurotoxicity in PrimatesDextromethorphan attenuated MDMA-induced serotonin transporter (SERT) deficiency in several brain regions.Dextromethorphan is a non-competitive NMDA receptor antagonist. nih.gov nih.gov
It did not appear to affect the gray matter volumetric increases (in areas like the frontal cortex, hippocampus, and amygdala) caused by MDMA.The study explored the neuroprotective effects of Dextromethorphan against MDMA neurotoxicity. nih.govnih.gov nih.govnih.gov

Research using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease has shown that dextromethorphan can protect dopaminergic neurons from degeneration. nih.govresearchgate.net This neuroprotective effect was found to be dependent on the compound's ability to inhibit oxidative stress. nih.gov

Study Model Key Findings Associated Mechanism Reference
MPTP-Induced Neurotoxicity in Mice (Parkinson's Disease Model)Significantly attenuated the MPTP-induced loss of nigral dopaminergic neurons.The neuroprotective effect was observed in wild-type mice but not in NADPH oxidase-deficient mice, indicating that inhibition of this enzyme is a critical mechanism. nih.govresearchgate.net
Reduced the MPTP-induced production of extracellular superoxide (B77818) free radicals and intracellular reactive oxygen species (ROS) in mesencephalic neuron-glia cultures.The study points to the role of NADPH oxidase as a primary source of ROS and a mediator of dextromethorphan's neuroprotective activity. nih.gov

Studies on the developing brain have raised concerns about the potential for long-term neurocognitive effects. Research in adolescent rodents suggests that repeated exposure to dextromethorphan can lead to learning and social behavior impairments in adulthood. virginiaketamineinfusioncenter.comneurology.orgpsychonautwiki.org

Study Model Key Findings Associated Mechanism Reference
Developing Brain in RodentsRepeated administration during adolescence in rats was shown to impair learning during adulthood.The developing brain may be particularly vulnerable to drugs that block NMDA receptors. neurology.orgpsychonautwiki.org virginiaketamineinfusioncenter.compsychonautwiki.org
In mice, acute high doses caused motor skill impairments (Beam Walking Test), while chronic administration (P30-40) resulted in impaired ability to discern social novelty.These effects are thought to be related to dextromethorphan's NMDA receptor antagonism during a critical period of brain development. neurology.org neurology.org

Abuse Research and Human Neurotoxicity

Research concerning the chronic, high-dose abuse of dextromethorphan points toward significant neurotoxic consequences. Case reports and observational studies have documented cognitive deterioration resulting from prolonged use. nih.govarikesi.or.id These deficits often manifest as problems with memory consolidation and attention. arikesi.or.iddrugabuse.com

Prolonged abuse has been linked to structural and functional brain alterations, including neuronal apoptosis, particularly in regions critical for executive function and emotion regulation, such as the prefrontal cortex and hippocampus. arikesi.or.id While initial concerns existed that, like other NMDA antagonists, dextromethorphan might cause a specific type of brain damage known as Olney's lesions, this has not been demonstrated in animal studies. psychonautwiki.orgyoutube.com Nevertheless, heavy chronic use is associated with a range of neuropsychiatric issues, including cognitive impairment. youtube.com

Structural and Computational Research

X-ray Crystallography and Structural Redetermination

The precise three-dimensional arrangement of atoms in dextromethorphan (B48470) hydrobromide monohydrate has been elucidated through X-ray crystallography. A significant redetermination of its structure provided a more detailed understanding, including the localization of hydrogen atoms, which is crucial for analyzing intermolecular interactions. researchgate.net

The compound, with the chemical formula C₁₈H₂₈BrNO₂, crystallizes in an orthorhombic system with the space group P2₁2₁2₁ (no. 19). researchgate.net The crystal structure confirms the presence of the polycyclic morphinan (B1239233) scaffold. This core consists of a central 2-aza-decalin system. An ortho-methylene methoxyphenyl group bridges this system, and a methyl group is attached to the tertiary amine. researchgate.net This amine is protonated to form an ammonium (B1175870) cation, with its positive charge balanced by a bromide anion. The asymmetric unit of the crystal also contains one water molecule. researchgate.net

The C—N bond lengths within the structure range from 1.494(3) Å to 1.512(3) Å. researchgate.net These values are consistent with those observed in other tertiary ammonium compounds. A conformational analysis of the six-membered rings shows that the two 2-aza-decalin rings adopt ⁴C₁ chair conformations. researchgate.net

Crystallographic Data for Dextromethorphan Hydrobromide Monohydrate

Parameter Value
Chemical Formula C₁₈H₂₈BrNO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (no. 19)
a (Å) 7.0417(4)
b (Å) 10.3803(6)
c (Å) 25.4957(14)
V (ų) 1863.3(2)

Mass Spectrometry and Thermal Analyses for Structural Elucidation

Mass spectrometry and thermal analyses have been employed to investigate the fragmentation and decomposition patterns of dextromethorphan, providing insights into its structural stability.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry of dextromethorphan (DMP), the free base form, reveals a molecular ion (C₁₈H₂₅NO⁺) at m/z = 271, with a relative intensity of approximately 30% of the base peak at m/z = 59 (C₃H₉N⁺). researchgate.netceon.rs This indicates a moderate stability of the molecular ion in the gas phase. researchgate.net The fragmentation pattern is characterized by the initial loss of the C₃H₇N bridge, leading to a fragment ion at m/z = 214. researchgate.netceon.rs Subsequent rupture of the B ring results in the loss of C₉H₁₁O, forming a fragment ion at m/z = 82 (C₆H₁₀). ceon.rs

Fast Atom Bombardment (FAB) mass spectrometry of this compound shows an intense protonated molecular ion at m/z = 272 (MH⁺). researchgate.net

Thermal Analyses (TA):

Thermogravimetric analysis (TGA) of dextromethorphan hydrobromide shows that the compound is stable up to 150°C. ceon.rs The initial weight loss of approximately 4.1% between 100°C and 150°C corresponds to the loss of the water of crystallization. ceon.rs This is followed by a significant mass loss of 32.5% between 150°C and 350°C. ceon.rs The thermal decomposition pathway involves the loss of the C₃H₇N bridge along with HBr. researchgate.netceon.rs The compound undergoes decomposition in several sequential steps up to 600°C. ceon.rs TGA reveals major peak temperatures at 120.58°C, 287.23°C, and 378.62°C. researchgate.net

Key Fragmentation and Decomposition Data

Technique Observation Interpretation
EI-MS Molecular ion at m/z = 271 C₁₈H₂₅NO⁺
EI-MS Base peak at m/z = 59 C₃H₉N⁺
EI-MS Fragment at m/z = 214 Loss of C₃H₇N bridge
EI-MS Fragment at m/z = 82 Subsequent loss of C₉H₁₁O
FAB-MS Intense peak at m/z = 272 Protonated molecular ion (MH⁺)
TGA Weight loss (4.1%) at 100-150°C Loss of water of crystallization

Molecular Orbital (MO) Calculations and Structure-Activity Relationships (SAR)

Semi-empirical molecular orbital (MO) calculations, such as PM3, have been utilized to gain a deeper understanding of the structural and electronic properties of dextromethorphan and to support experimental findings from mass spectrometry and thermal analyses. researchgate.netceon.rs These calculations provide valuable information on molecular geometry, bond order, bond strain, charge distribution, heat of formation, and ionization energy. ceon.rs

MO calculations can predict the weakest bonds in the molecule, thus corroborating the fragmentation pathways observed in mass spectrometry. researchgate.net For instance, calculations can identify the C10–N and C–C bonds as being susceptible to cleavage, leading to the loss of the C₃H₇N bridge, which is a primary fragmentation step. researchgate.net

The structural features of dextromethorphan are crucial for its biological activity. While a detailed structure-activity relationship (SAR) is extensive, computational studies help to correlate its three-dimensional structure with its function. Dextromethorphan is chemically related to codeine and levorphanol. drugbank.comnih.gov However, despite the structural similarity to opioids, its interaction with opioid receptors is minimal. drugbank.com Its primary pharmacological actions are as an NMDA receptor antagonist and a sigma-1 receptor agonist. nih.gov The specific stereochemistry of dextromethorphan, particularly the (+)-configuration, is essential for its distinct pharmacological profile compared to its levorotatory counterpart, levomethorphan, which has potent narcotic analgesic properties.

Calculated Molecular Properties of Dextromethorphan

Property Significance
Molecular Geometry Defines the 3D structure and steric interactions.
Bond Order & Strain Helps predict the most likely points of fragmentation.
Charge Distribution Indicates reactive sites and potential for intermolecular interactions.
Heat of Formation Relates to the thermodynamic stability of the molecule.

Advanced Pharmaceutical Sciences and Technology Research

Novel Formulations and Delivery Systems

Research into advanced pharmaceutical formulations for dextromethorphan (B48470) hydrobromide monohydrate aims to improve its therapeutic efficacy, primarily by modifying its release profile. Due to the compound's relatively short biological half-life, which necessitates frequent administration of conventional immediate-release tablets, significant focus has been placed on developing sustained-release (SR) and controlled-release systems. researchgate.netresearchgate.net

One prominent approach involves the creation of SR matrix tablets. researchgate.net In these formulations, the active pharmaceutical ingredient is embedded within a hydrophilic polymer matrix that controls the rate of drug release. Hydroxypropyl methyl cellulose (B213188) (HPMC) is a commonly used polymer for this purpose. researchgate.net Studies have demonstrated that by varying the concentration of HPMC and the types of fillers used in the tablet, the drug dissolution rate can be effectively modulated. researchgate.net The wet granulation method is a typical technique used to prepare these matrix tablets, where ingredients are mixed, wetted with a granulation liquid, dried, and then compressed. researchgate.net

Another innovative approach is the development of a controlled-release drug-resin combination (DRC) device. researchgate.net This system was designed to control the release of dextromethorphan hydrobromide using a dental resin. researchgate.net The formulation's optimization, guided by a Box-Behnken design, involved adjusting the percentages of components like PEG400 and sodium chloride to achieve a desired release profile. researchgate.net Pharmacokinetic studies in animal models (rabbits) showed that this novel DRC formulation resulted in a prolonged time to maximum concentration (tmax) and a reduced peak plasma concentration (Cmax) compared to commercial immediate-release tablets, confirming its ability to control the drug's release over an extended period. researchgate.net

Taste-masking is another critical area of formulation development, especially for dosage forms like lozenges intended for pediatric or geriatric populations. The inherent bitterness of dextromethorphan hydrobromide can be a significant hurdle. Research has shown the successful use of taste-masking agents, such as the ion-exchange resin Kyron T-134, in sugar and jaggery-based lozenge formulations to improve palatability. amazonaws.com

Table 1: Comparative Pharmacokinetic Parameters of Sustained-Release (SR) vs. Immediate-Release (IR) Dextromethorphan Tablets

Pharmacokinetic ParameterDeveloped SR TabletsMarketed IR Tablets
AUC (0-t) (ng·hr/mL)28686.50 ± 1828.405281.06 ± 518.57
Cmax (ng/mL)2086.81 ± 152.931229.60 ± 59.69
Tmax (hr)6.33 ± 0.811.66 ± 0.25
Ke (hr⁻¹)0.072 ± 0.0050.27 ± 0.02
t½ (hr)9.62 ± 0.722.51 ± 0.20

Data sourced from a bioavailability study on healthy male volunteers. AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Plasma Concentration; Ke: Elimination Rate Constant; t½: Half-life. researchgate.net

Quality Control and Analytical Methods for Pharmaceutical Preparations

Ensuring the quality, purity, and potency of dextromethorphan hydrobromide monohydrate in pharmaceutical preparations requires robust and validated analytical methods. A variety of techniques are employed for routine quality control and analysis.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used method for the determination and quantification of dextromethorphan in single and multi-component formulations. nih.gov These methods are valued for their specificity, accuracy, and precision. A typical RP-HPLC method involves a C18 column, with a mobile phase consisting of a mixture of buffers (e.g., phosphate (B84403) buffer) and organic solvents like methanol (B129727) or acetonitrile. nih.govsemanticscholar.org Detection is commonly performed using a UV detector at a wavelength of approximately 280 nm or 232 nm. nih.govgoogle.comresearchgate.net Method validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy (recovery), precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). nih.govsemanticscholar.org For instance, one validated method demonstrated percentage recoveries of 100.35% with a relative standard deviation (RSD) of 0.27%. nih.gov

Table 2: Example of Validated RP-HPLC Method Parameters for Dextromethorphan Hydrobromide Analysis

ParameterCondition/Value
Chromatographic ColumnThermo scientific ODS C18 (250mm x 4.6 mm, 5 µm)
Mobile PhasePhosphate buffer (pH 4.5) : Methanol (55:45 v/v)
Flow Rate1.0 mL/min
Detection Wavelength234 nm
Retention Time3.6 min
Linearity Range10-30 µg/mL
Correlation Coefficient (r²)0.995

This table represents a summary of parameters from a method developed for the simultaneous estimation of Dextromethorphan Hydrobromide and Quinidine (B1679956) Sulphate. semanticscholar.org

Other analytical techniques have also been developed and applied. Capillary Electrophoresis (CE) offers an alternative for the determination of dextromethorphan in pharmaceutical samples. This method separates compounds based on their charge, and optimization of the buffer pH is crucial for achieving good separation and signal intensity; a pH of 6.5 has been identified as optimal in certain studies. Spectrophotometric methods, including second derivative ultraviolet spectrophotometry, have also been described for the simultaneous determination of dextromethorphan hydrobromide in combination with other active ingredients. researchgate.net

Standard testing procedures outlined in pharmacopeias provide a framework for quality control. pharmadekho.com These include tests for identification (e.g., via Infrared Absorption Spectrophotometry), appearance, solubility, specific optical rotation, and limits for various impurities. pharmadekho.comuspnf.com For instance, limits are set for total impurities (e.g., not more than 1.0%), single maximum impurity (e.g., not more than 0.5%), water content (typically 4.0% to 5.5%), and sulphated ash. pharmadekho.com The assay for the active ingredient must typically fall within a range of 99.0% to 101.0% on an anhydrous basis. pharmadekho.com

Table 3: Quality Control Specifications for Dextromethorphan Hydrobromide

TestSpecification
Assay (anhydrous basis)99.0% - 101.0% w/w
Water Content4.0% - 5.5% w/w
Specific Optical Rotation+28.0° to +30.0°
Sulphated AshNot more than 0.1% w/w
Total ImpuritiesNot more than 1.0%
Single Maximum ImpurityNot more than 0.5%

Specifications as per standard testing procedures. pharmadekho.com

Q & A

Basic Research Questions

Q. How can researchers verify the purity and identity of dextromethorphan hydrobromide monohydrate (DXM) in experimental settings?

  • Methodological Answer :

  • Chromatographic Techniques : Use thin-layer chromatography (TLC) with ≥99% purity thresholds as a preliminary screen . For higher precision, employ HPLC or gas chromatography (GC) with retention time matching against certified reference materials (CRMs) .
  • Spectroscopic Confirmation : Infrared (IR) absorption spectroscopy (e.g., 〈197K〉) and UV spectrophotometry (λmax: 227 nm, 280 nm) validate structural identity .
  • Quantitative Standards : Trace analytical results to pharmacopeial standards (USP, Ph. Eur.) using CRMs with documented certificates of analysis (CoA) .

Q. What are the critical stability considerations for storing and handling DXM in laboratory conditions?

  • Methodological Answer :

  • Storage Conditions : Store at 2–30°C in airtight containers to prevent hydration/dehydration . Long-term stability (≥4 years) is achievable at -20°C for lyophilized forms .
  • Decomposition Risks : Avoid heating above 119°C (melting point) to prevent toxic HBr and NOx emissions . Protect from alkalis and oxidizing agents to prevent incompatibility reactions .
  • Solution Stability : Methanol-based solutions (1.0 mg/mL) are stable at +5°C for short-term use .

Advanced Research Questions

Q. How can DXM be utilized to study cytochrome P450 2D6 (CYP2D6) enzyme activity in metabolic phenotyping?

  • Methodological Answer :

  • Substrate Preparation : Dissolve DXM in potassium phosphate buffer (pH 7.4) at 20 mg/mL for in vitro CYP2D6 inhibition assays .
  • Cocktail Approach : Co-administer with other CYP substrates (e.g., flurbiprofen for CYP2C9) to assess metabolic interactions. Ensure no cross-inhibition via control experiments .
  • Urinary Metabolite Analysis : Quantify dextrorphan (CYP2D6 metabolite) using LC-MS/MS after 2-hour post-administration urine collection .

Q. What experimental designs are optimal for investigating DXM’s antagonism at NMDA and sigma-1 receptors in neurodegenerative models?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligands (e.g., [³H]MK-801 for NMDA receptors) in cortical neuron cultures. Measure IC50 values under glutamatergic stimulation .
  • Neuroplasticity Studies : Apply DXM (1–10 µM) in electrophysiological setups (e.g., patch-clamp) to assess voltage-dependent calcium channel blockade .
  • Sigma-1 Modulation : Combine DXM with selective sigma-1 agonists/antagonists in neuroprotection assays (e.g., oxygen-glucose deprivation models) .

Q. How can researchers resolve contradictions in DXM’s pharmacokinetic data across in vitro and in vivo models?

  • Methodological Answer :

  • Species-Specific CYP2D6 Activity : Normalize metabolic ratios (dextrorphan/dextromethorphan) against humanized transgenic mouse models .
  • Tissue Distribution Profiling : Use autoradiography with ¹⁴C-labeled DXM to compare brain-to-plasma ratios in rodent vs. primate models .
  • pH-Dependent Solubility : Adjust experimental media (e.g., 0.1 N HCl for solubility vs. 0.1 M NaOH for precipitation) to mimic physiological variability .

Q. What analytical methods are recommended to quantify enantiomeric impurities (e.g., levomethorphan) in DXM batches?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with mobile phase (hexane:ethanol:diethylamine, 90:10:0.1) to separate levomethorphan. Detection at 280 nm .
  • USP Compliance : Follow revised USP monographs (e.g., 〈621〉) with acceptance criteria ≤0.10% levomethorphan. Validate via peak area normalization against CRMs .

Q. How can thermal decomposition products of DXM be characterized for toxicological risk assessment?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset (~200°C) .
  • GC-MS Profiling : Capture HBr and NOx emissions using a DB-5MS column. Compare fragmentation patterns to NIST library entries .
  • Aquatic Toxicity Testing : Expose Daphnia magna to decomposed residues (OECD 202 guidelines) to validate chronic toxicity (GHS09 classification) .

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